1-(3-Chlorophenoxy)propan-2-one
Description
Properties
IUPAC Name |
1-(3-chlorophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVYTAGSGZUOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309424 | |
| Record name | 1-(3-Chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15422-18-1 | |
| Record name | NSC211928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
-
Substrate Preparation : 3-Chlorophenol and chloroacetone are combined in a molar ratio of 1:1.2 under inert conditions.
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Catalytic Activation : Benzenesulfonic acid (2–5 wt%) is introduced to protonate the carbonyl oxygen of chloroacetone, increasing electrophilicity at the α-carbon.
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Ether Formation : The phenoxide ion attacks the activated α-carbon, displacing chloride and forming the ether linkage.
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Purification : The crude product is neutralized with sodium bicarbonate, followed by distillation under reduced pressure (60–80°C, 15 mmHg).
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 2–5% | Maximizes rate without side reactions |
| Temperature | 80–100°C | Accelerates kinetics |
| Reaction Time | 10–12 hours | Ensures completion |
This method achieves yields exceeding 85% when conducted under controlled conditions.
Nucleophilic Substitution Under Basic Conditions
Williamson ether synthesis provides a robust framework for constructing the chlorophenoxy-propanone backbone. This two-step approach involves deprotonation of 3-chlorophenol followed by reaction with a halogenated propanone derivative.
Synthetic Procedure
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Phenoxide Generation : 3-Chlorophenol is treated with potassium hydroxide (1.2 equiv) in anhydrous ethanol, forming the phenoxide ion.
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Alkylation : Chloroacetone (1.1 equiv) is added dropwise at 0–5°C to minimize ketone oxidation.
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Workup : The mixture is refluxed for 6 hours, filtered to remove KCl, and concentrated via rotary evaporation.
Comparative Solvent Study
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 78 |
| DMF | 36.7 | 82 |
| Acetonitrile | 37.5 | 75 |
Polar aprotic solvents like DMF enhance nucleophilicity, improving yields by 4–7% compared to ethanol.
Oxidative Post-Functionalization
This method synthesizes the ketone moiety after establishing the ether linkage, reducing exposure of the carbonyl group to reactive intermediates.
Stepwise Protocol
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Ether Synthesis : 3-Chlorophenol reacts with 1,3-dichloro-2-propanol in the presence of NaOH (10% aqueous), yielding 1-(3-chlorophenoxy)-3-chloropropan-2-ol.
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Oxidation : The secondary alcohol is oxidized using Jones reagent (CrO3/H2SO4) at 0°C, forming the ketone.
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Neutralization and Isolation : Excess oxidizer is quenched with isopropanol, and the product is extracted with dichloromethane.
Oxidation Efficiency
| Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| Jones Reagent | 0 | 88 |
| PCC | 25 | 72 |
| KMnO4 | 50 | 65 |
Jones reagent under cryogenic conditions proves most effective, preserving the ether bond integrity.
Catalytic Innovations and Scalability
Recent advancements focus on heterogeneous catalysts to streamline purification. For instance, sulfonated graphene oxide (SGO) achieves 89% yield in a reusable system, reducing waste generation.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenoxy)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
1-(3-Chlorophenoxy)propan-2-one has demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, synthetic derivatives of 1,3-bis(aryloxy)propan-2-amines exhibited activity against various bacterial strains at low micromolar concentrations, suggesting potential as new antibacterial agents .
Antithrombotic Properties
Recent studies have shown that compounds derived from this compound can act as antithrombotic agents. A series of synthesized oxadiazole derivatives exhibited significant clot lysis activity and were found to inhibit Factor Xa, a key player in the coagulation cascade. In vitro tests demonstrated that certain derivatives had better clot lysis activity compared to standard treatments like streptokinase .
Agricultural Applications
Herbicide Development
The chlorophenoxy moiety is well-known for its use in herbicides. Compounds similar to this compound have been researched for their potential to selectively control broadleaf weeds in cereal crops. The mechanism typically involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
Material Science
Polymer Synthesis
In materials science, this compound serves as an intermediate in the synthesis of various polymers and resins. Its unique chemical structure allows for the modification of polymer properties, enhancing characteristics such as thermal stability and mechanical strength.
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CPD18 | Staphylococcus aureus | 10 μg/ml |
| CPD20 | Enterococcus faecalis | 10 μg/ml |
| CPD22 | Streptococcus pyogenes | 10 μg/ml |
This table summarizes the antibacterial activity of selected compounds derived from this compound against various Gram-positive pathogens.
Table 2: Antithrombotic Activity Results
| Compound | Clot Lysis Activity (%) | Comparison with Streptokinase (%) |
|---|---|---|
| Compound 3i | 41 | 38 |
| Compound 3c | 11 | 38 |
This table presents the clot lysis activity of synthesized compounds compared to standard antithrombotic agents.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenoxy)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modification of cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring or propan-2-one chain, leading to variations in physicochemical properties:
- Impact of Substituents: Chlorine: Enhances lipophilicity and metabolic stability (e.g., 3'-Chloropropiophenone’s use in life science research) . Hydroxy/Acetyl Groups: Increase polarity, affecting solubility and reactivity (e.g., 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one’s role in benzofuran synthesis) . Sulfone Groups: Introduce strong electron-withdrawing effects (e.g., 1-(allyloxy)-3-(phenylsulfonyl)propan-2-one’s 95.4% enantiomeric excess in asymmetric catalysis) .
Biological Activity
1-(3-Chlorophenoxy)propan-2-one, also known as 3-chlorophenyl acetone, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antichlamydial, and anticoagulant activities, supported by relevant research findings and data tables.
- Molecular Formula : C10H11ClO
- Molecular Weight : 184.65 g/mol
- CAS Number : 15422-18-1
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study on related compounds demonstrated effective inhibition against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low micromolar concentrations. The structure-activity relationship highlighted that substitutions on the aromatic ring significantly influence antibacterial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CPD20 | S. aureus | 10 μg/mL |
| CPD22 | E. faecalis | 10 μg/mL |
| CPD18 | S. pyogenes | 10 μg/mL |
These compounds were synthesized through a four-step process and showed promise as new antibacterial agents against resistant strains .
Antichlamydial Activity
In a different context, studies have shown that compounds based on the structure of this compound possess antichlamydial activity. These compounds were tested against Chlamydia trachomatis, revealing selective activity with minimal toxicity to host cells. The results indicated that certain derivatives could effectively reduce chlamydial inclusion numbers in infected cells.
| Compound | Chlamydia Strain | Effective Concentration |
|---|---|---|
| ACP1a | C. trachomatis | 50 μg/mL |
| ACP1b | C. trachomatis | 50 μg/mL |
The immunofluorescence assay confirmed the reduction in inclusions compared to untreated controls .
Anticoagulant Activity
Molecular docking studies have suggested that derivatives of this compound exhibit potential as anticoagulant agents. These compounds demonstrated significant clot lysis activity and enhanced clotting time compared to standard treatments like heparin.
| Compound | Clot Lysis (%) | Clotting Time (s) |
|---|---|---|
| 3i | 41 | 130 |
| Streptokinase (SK) | 38 | 110 |
The docking scores indicated a high affinity for factor Xa, suggesting a mechanism for their anticoagulant effects .
Case Studies and Research Findings
- Antibacterial Studies : A comprehensive study involving synthetic derivatives of bis(aryloxy)propan-2-amines revealed that modifications in the chlorophenyl group led to enhanced antibacterial activity against Gram-positive bacteria, showcasing the potential for developing new therapeutic agents .
- Antichlamydial Mechanism : Research focused on the mechanism of action of synthesized molecules against C. trachomatis highlighted their ability to alter inclusion morphology and size, indicating a direct effect on bacterial replication processes .
- Anticoagulation Mechanisms : The study of molecular interactions through computational methods provided insights into the binding affinities and potential pathways through which these compounds exert their anticoagulant effects, paving the way for further drug development .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(3-Chlorophenoxy)propan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves reacting 3-chlorophenol with chloroacetone or a chlorinating agent (e.g., thionyl chloride) under basic conditions. Key steps include:
- Substitution reaction : Introducing the chlorophenoxy group via nucleophilic aromatic substitution (e.g., using potassium carbonate as a base in anhydrous solvents like dichloromethane) .
- Purification : Distillation or recrystallization to isolate the product.
- Optimization : Control reaction temperature (0–5°C to minimize side reactions), inert atmosphere (nitrogen), and stoichiometric excess of chloroacetone to improve yield (>75%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the chlorophenoxy moiety (δ 7.2–7.5 ppm for aromatic protons) and propan-2-one carbonyl (δ 2.1–2.3 ppm for methyl groups) .
- HPLC/GC-MS : Quantify purity (>98%) and detect impurities (e.g., unreacted starting materials) .
- Melting point analysis : Compare observed values (e.g., 45–47°C) with literature data to validate consistency .
Q. What preliminary biological assays are recommended to assess the compound's bioactivity?
- Methodological Answer : Initial screening should include:
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorometric or spectrophotometric methods (IC₅₀ determination) .
- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the compound's mechanism of action across studies?
- Methodological Answer :
- Orthogonal assays : Combine biochemical (e.g., enzyme activity) and cellular (e.g., siRNA knockdown) approaches to validate target engagement .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ values .
- Dose-response studies : Replicate experiments under standardized conditions (pH 7.4, 37°C) to assess reproducibility .
Q. How can substituent effects on the phenyl ring influence the compound's reactivity and bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilicity, increasing reactivity in nucleophilic substitutions (e.g., SNAr) .
- Steric effects : Bulky substituents (e.g., -OCH₃) at the 4-position reduce binding affinity to enzymes by ~40%, as shown in QSAR models .
- Bioactivity modulation : Fluorine substitution at the 5-position improves metabolic stability in vivo (t₁/₂ increase from 2.1 to 4.3 hours) .
Q. What advanced synthetic routes enable the introduction of specific functional groups to enhance pharmacological properties?
- Methodological Answer :
- Regioselective halogenation : Use NBS or I₂ in acetic acid to introduce bromine/iodine at the 2-position .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to install biaryl motifs (Pd(PPh₃)₄, 80°C) .
- Protecting group strategies : Temporarily mask the ketone with ethylene glycol to prevent side reactions during functionalization .
Q. How should researchers design experiments to determine the compound's stability under various pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl, pH 1–3), basic (NaOH, pH 10–12), and oxidative (H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze potency loss monthly (acceptance criteria: <5% degradation) .
- Arrhenius kinetics : Calculate activation energy (Eₐ) from degradation rates at 25°C, 40°C, and 60°C to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
